DPPC-d75

Description

Properties

IUPAC Name |

[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i1D3,2D3,3D3,4D3,5D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILNVBDSWZSGLL-FFEHLJSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677034 | |

| Record name | (2R)-2,3-Bis[(~2~H_31_)hexadecanoyloxy]propyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

809.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181041-62-3 | |

| Record name | (2R)-2,3-Bis[(~2~H_31_)hexadecanoyloxy]propyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of DPPC-d75

This guide provides a comprehensive overview of the methodologies for the synthesis and purification of 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine-d13 (DPPC-d75), a fully deuterated analogue of the saturated phospholipid DPPC. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the chemical and enzymatic processes involved in producing high-purity deuterated phospholipids for various research applications, including neutron scattering and NMR spectroscopy.

Introduction

This compound is a valuable tool in biophysical and pharmaceutical research due to its unique isotopic labeling. The replacement of hydrogen with deuterium in both the acyl chains and the choline headgroup allows for contrast variation in neutron scattering experiments, enabling the detailed structural analysis of lipid bilayers and their interactions with other molecules. This guide outlines a feasible chemoenzymatic pathway for the synthesis of this compound, starting from commercially available or readily synthesizable deuterated precursors. The purification methods described are designed to yield a final product of high chemical and isotopic purity.

Synthesis of this compound: A Chemoenzymatic Approach

The synthesis of this compound can be achieved through a multi-step process that combines chemical and enzymatic reactions. The general strategy involves the synthesis of the deuterated building blocks—perdeuterated palmitic acid (palmitic acid-d31) and a deuterated phosphocholine headgroup—followed by their assembly on a glycerol backbone.

Synthesis of Perdeuterated Palmitic Acid (Palmitic Acid-d31)

The first key precursor is palmitic acid-d31. This can be synthesized via a metal-catalyzed hydrogen-deuterium (H/D) exchange reaction under hydrothermal conditions. This method is effective for achieving high levels of deuteration in fatty acids.

Experimental Protocol: H/D Exchange for Palmitic Acid-d31 Synthesis

-

Reaction Setup: In a high-pressure Parr reactor, combine palmitic acid, deuterium oxide (D₂O) as the deuterium source, and a platinum-on-carbon (Pt/C) catalyst.

-

Reaction Conditions: Heat the mixture under pressure. To achieve a high degree of deuteration (>98%), multiple rounds of H/D exchange may be necessary.[1] After each cycle, the D₂O and catalyst are replaced.

-

Work-up and Purification: Following the final exchange reaction, the catalyst is removed by filtration. The deuterated palmitic acid is then extracted from the aqueous phase using an organic solvent and purified, for example, by recrystallization.

| Parameter | Value/Condition | Reference |

| Reactants | Palmitic Acid, D₂O, Pt/C | [1] |

| Deuterium Incorporation | >98% | [1] |

| Reaction Cycles | 2-3 for high deuteration | [1] |

Synthesis of the Deuterated Phosphocholine Headgroup

The synthesis of the deuterated phosphocholine headgroup can be approached through several methods. One efficient route involves the phosphorylation of a deuterated choline analogue.

Experimental Protocol: Synthesis of Deuterated Phosphocholine

A feasible method involves the phosphorylation of deuterated choline using phosphoryl chloride, followed by hydrolysis. Alternatively, enzymatic approaches can be employed for higher specificity.

A detailed, specific protocol for the synthesis of choline-d13 was not found in the provided search results. The following is a generalized representation of a potential chemical synthesis.

Chemoenzymatic Assembly of this compound

The assembly of the final this compound molecule can be efficiently carried out using a chemoenzymatic strategy starting from sn-glycero-3-phosphocholine (GPC). This approach leverages the specificity of enzymes to ensure the correct stereochemistry of the final product.

Experimental Protocol: Two-Step Esterification of GPC

-

Esterification with Palmitic Acid-d31: The two hydroxyl groups of GPC are esterified with palmitic acid-d31. This can be achieved using a chemical acylation method, for example, with palmitoyl chloride-d31 in the presence of a base, or through an enzymatic reaction using a lipase.

-

Introduction of the Deuterated Choline Headgroup: The deuterated phosphocholine is then coupled to the diacylglycerol intermediate.

A more direct chemoenzymatic approach can be adapted from the synthesis of chain-deuterated POPC.[2][3] This would involve the enzymatic acylation of a lysophosphatidylcholine precursor with palmitic acid-d31. However, for the synthesis of fully deuterated this compound, a total synthesis approach starting from simpler deuterated precursors is necessary.

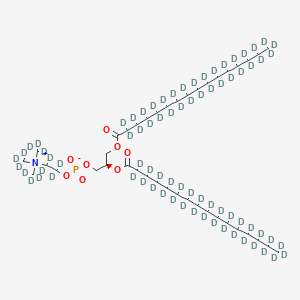

A plausible synthetic pathway is illustrated in the following diagram:

Caption: Chemoenzymatic synthesis pathway for this compound.

Purification of this compound

The purification of the synthesized this compound is critical to remove unreacted starting materials, byproducts, and any regioisomers. A combination of flash column chromatography and recrystallization is typically employed to achieve high purity.

Flash Column Chromatography

Flash column chromatography using a silica gel stationary phase is an effective method for the initial purification of phospholipids.

Experimental Protocol: Flash Chromatography of this compound

-

Column Preparation: A silica gel column is packed and equilibrated with the chosen mobile phase.

-

Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase or a compatible solvent and loaded onto the column.

-

Elution: A gradient elution is typically used to separate the components. The polarity of the mobile phase is gradually increased to elute the desired phospholipid. A common mobile phase system is a mixture of chloroform, methanol, and water.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure this compound.

| Parameter | Value/Condition |

| Stationary Phase | Silica Gel |

| Mobile Phase | Chloroform/Methanol/Water gradient |

| Detection | Thin-Layer Chromatography (TLC) |

Recrystallization

Recrystallization from an appropriate solvent system is a powerful technique for the final purification of phospholipids, effectively removing minor impurities. Acetone is a commonly used solvent for the precipitation of phosphatidylcholines.

Experimental Protocol: Recrystallization of this compound from Acetone

-

Dissolution: The partially purified this compound from the chromatography step is dissolved in a minimal amount of a suitable solvent, such as chloroform or a warm mixture of hexane and ethanol.

-

Precipitation: Cold acetone is added to the solution to induce the precipitation of the this compound. The solubility of DPPC is low in cold acetone, while many impurities remain in solution.

-

Isolation: The precipitated this compound is isolated by filtration or centrifugation.

-

Drying: The purified product is dried under vacuum to remove any residual solvent. This process can be repeated to enhance purity.

| Parameter | Value/Condition | Reference |

| Precipitation Solvent | Acetone | [4] |

| Dissolution Solvent | Chloroform or Hexane/Ethanol mixture | |

| Temperature | Precipitation is carried out at low temperatures (e.g., 4°C) | [4] |

Quality Control and Data Presentation

The purity of the final this compound product should be assessed using various analytical techniques.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To verify the chemical structure and confirm the absence of protonated species.

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.

Table of Expected Synthesis and Purification Outcomes

| Step | Product | Expected Yield | Expected Purity |

| H/D Exchange | Palmitic Acid-d31 | High | >98% isotopic purity |

| Headgroup Synthesis | Phosphocholine-d13 | Moderate to High | High |

| Assembly | Crude this compound | Moderate | Variable |

| Flash Chromatography | Purified this compound | >80% recovery | >95% chemical purity |

| Recrystallization | Final this compound | >90% recovery | >99% chemical purity |

Logical Workflow for this compound Synthesis and Purification

The overall process can be visualized as a logical workflow from starting materials to the final, pure product.

Caption: Logical workflow for the synthesis and purification of this compound.

References

- 1. Synthesis of deuterated [D32 ]oleic acid and its phospholipid derivative [D64 ]dioleoyl-sn-glycero-3-phosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermotropic Behavior of DPPC-d75 Bilayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermotropic phase behavior of dipalmitoylphosphatidylcholine-d75 (DPPC-d75) bilayers, a deuterated analog of the widely studied phospholipid, DPPC. The substitution of protons with deuterium in the acyl chains allows for detailed structural and dynamic investigations using techniques like neutron scattering and deuterium nuclear magnetic resonance (²H NMR) spectroscopy. Understanding the phase transitions of these model membranes is crucial for various applications, including drug delivery system design, membrane protein studies, and fundamental biophysical research.

Thermotropic Phases of DPPC Bilayers

DPPC bilayers exhibit a well-defined series of temperature-dependent (thermotropic) phase transitions. These transitions involve changes in the packing, ordering, and mobility of the lipid molecules.[1][2] The primary phases observed are:

-

Gel Phase (Lβ'): At low temperatures, the lipid acyl chains are in a highly ordered, all-trans conformation, resulting in a tightly packed, "solid-like" bilayer.[2][3] The lipid molecules are tilted with respect to the bilayer normal.[4]

-

Ripple Phase (Pβ'): Upon heating, the Lβ' phase transitions into a periodic, undulated or "rippled" structure.[1][5][6] This phase is characterized by the coexistence of ordered and disordered chain domains.[5] This is also referred to as the pretransition.[7][8]

-

Liquid Crystalline Phase (Lα): At higher temperatures, the bilayer undergoes the main phase transition into a fluid, "liquid-like" state.[1][3] In this phase, the acyl chains are disordered with a significant number of gauche conformations, leading to increased lateral mobility of the lipid molecules.[2]

The transition from the gel phase to the liquid crystalline phase is a key event, characterized by a significant absorption of heat.[2]

Quantitative Data on DPPC and this compound Phase Transitions

The thermotropic phase behavior of DPPC and its deuterated analog, this compound, has been extensively characterized by various biophysical techniques. The following tables summarize key quantitative data obtained from these studies.

| Parameter | DPPC | This compound | Experimental Technique(s) | Reference(s) |

| Pretransition Temperature (Tp) | ~34-36 °C | Not explicitly found, but expected to be slightly lower than DPPC | Differential Scanning Calorimetry (DSC) | [7] |

| Main Transition Temperature (Tm) | ~41-42 °C | ~37 °C | Differential Scanning Calorimetry (DSC), ²H NMR | [7][9][10] |

| Enthalpy of Main Transition (ΔH) | ~35 kJ/mol | Not explicitly found, but expected to be similar to DPPC | Differential Scanning Calorimetry (DSC) | [2] |

| Parameter | Gel Phase (Lβ') | Liquid Crystalline Phase (Lα) | Experimental Technique(s) | Reference(s) |

| Bilayer Thickness | ~5.5 nm | ~3.6 nm | Atomic Force Microscopy (AFM), X-ray Diffraction | [11] |

| Area per Lipid Molecule | ~0.46 nm² | ~0.61 - 0.63 nm² | Molecular Dynamics (MD) Simulations, X-ray Diffraction | [2][12] |

Note on Deuteration Effect: The replacement of hydrogen with deuterium in the acyl chains (perdeuteration) is known to lower the main phase transition temperature of saturated phospholipids by approximately 4-6°C.[9][10] This is attributed to the slightly larger volume and different vibrational properties of C-D bonds compared to C-H bonds, which can influence the van der Waals interactions between the lipid tails.

Key Experimental Protocols

The characterization of this compound bilayer thermotropism relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperature and enthalpy of phase transitions in lipid bilayers.[2][7]

Methodology:

-

Sample Preparation:

-

A known amount of this compound is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).

-

The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

-

The lipid film is further dried under vacuum for several hours to remove any residual solvent.

-

The film is hydrated with a buffer solution (e.g., phosphate-buffered saline) to a final lipid concentration of 1-5 mg/mL.

-

The lipid dispersion is vortexed and subjected to several freeze-thaw cycles to ensure homogeneity and the formation of multilamellar vesicles (MLVs).

-

-

DSC Measurement:

-

A precise volume of the lipid dispersion is loaded into an aluminum DSC pan, and the pan is hermetically sealed. An identical pan containing only the buffer is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature is scanned over a range that encompasses the expected phase transitions (e.g., 20°C to 60°C) at a controlled heating and cooling rate (e.g., 1-2°C/min).

-

-

Data Analysis:

-

The resulting thermogram plots the differential heat flow as a function of temperature.

-

The peak of the endothermic transition corresponds to the main transition temperature (Tm). The smaller, lower-temperature peak corresponds to the pretransition temperature (Tp).

-

The area under the main transition peak is integrated to determine the enthalpy of the transition (ΔH).

-

Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy

²H NMR of deuterated lipids provides detailed information about the ordering and dynamics of the acyl chains in different phases.

Methodology:

-

Sample Preparation:

-

This compound MLVs are prepared as described for DSC.

-

The hydrated lipid dispersion is transferred to a 5 mm NMR tube.

-

-

²H NMR Measurement:

-

The NMR tube is placed in the spectrometer.

-

²H NMR spectra are acquired at various temperatures, stepping through the phase transitions. A quadrupolar echo pulse sequence is typically used.

-

-

Data Analysis:

-

In the gel phase, the spectrum is broad and featureless due to the slow molecular motion.

-

In the liquid crystalline phase, the rapid axial rotation of the lipid molecules results in a characteristic Pake doublet spectrum.

-

The quadrupolar splitting (the separation between the two peaks of the Pake doublet) is proportional to the order parameter (SCD) of the C-D bonds, providing a measure of the conformational order of the acyl chains.

-

X-ray Diffraction

X-ray diffraction is used to determine the lamellar repeat distance (d-spacing) and the packing of the lipid acyl chains.

Methodology:

-

Sample Preparation:

-

Oriented multibilayers can be prepared by depositing a solution of this compound onto a solid substrate (e.g., a silicon wafer or glass slide) and allowing the solvent to evaporate slowly. The sample is then hydrated in a controlled humidity chamber.

-

Alternatively, unoriented dispersions of MLVs can be loaded into a capillary tube.

-

-

X-ray Diffraction Measurement:

-

The sample is mounted in an X-ray diffractometer equipped with a temperature-controlled stage.

-

Diffraction patterns are collected at different temperatures. Small-angle X-ray scattering (SAXS) is used to measure the lamellar repeat distance, while wide-angle X-ray scattering (WAXS) provides information about the in-plane packing of the acyl chains.

-

-

Data Analysis:

-

For SAXS, the positions of the Bragg peaks are used to calculate the d-spacing.

-

For WAXS, in the gel phase, sharp reflections indicate a high degree of order in the chain packing. In the liquid crystalline phase, a broad, diffuse peak is observed, characteristic of disordered chains.

-

Neutron Scattering

Neutron scattering, particularly with deuterated lipids, is a powerful tool for determining the structure of the bilayer, including the location of water and different lipid components.

Methodology:

-

Sample Preparation:

-

Similar to X-ray diffraction, either oriented multibilayers or dispersions of unilamellar vesicles (ULVs) of this compound are prepared.

-

Contrast variation can be achieved by hydrating the sample with different mixtures of H₂O and D₂O.

-

-

Neutron Scattering Measurement:

-

The sample is placed in a neutron beamline with temperature control.

-

Small-angle neutron scattering (SANS) data is collected at various temperatures.

-

-

Data Analysis:

-

The scattering data is analyzed by fitting it to a model of the bilayer structure.

-

By using different H₂O/D₂O contrasts, the scattering length density profile of the bilayer can be determined, providing detailed information about the thickness of the hydrocarbon core and the headgroup region.

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Phase transitions of a DPPC bilayer upon heating and cooling.

References

- 1. Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomemphys.nat.fau.de [biomemphys.nat.fau.de]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New evidence for gel-liquid crystalline phase coexistence in the ripple phase of phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermodynamic characterization of the pretransition of unilamellar dipalmitoyl-phosphatidylcholine vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Phase Transition Temperature of Perdeuterated DPPC (DPPC-d75)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition behavior of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with perdeuterated acyl chains (DPPC-d75). It is intended for researchers and professionals in the fields of biophysics, membrane science, and drug development who utilize deuterated lipids in their experimental models. This document summarizes the key thermodynamic parameters, details the experimental methodologies for their determination, and illustrates the underlying principles of the isotopic effect on lipid phase transitions.

Introduction: The Significance of Deuterated Lipids

Deuterated phospholipids, such as this compound, are invaluable tools in the study of biological membranes. The substitution of hydrogen with deuterium provides a non-invasive probe for techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed structural and dynamic characterization of lipid bilayers. However, it is crucial to recognize that this isotopic substitution is not without consequence on the physicochemical properties of the lipids themselves. One of the most significant alterations is the impact on the phase transition temperature, a fundamental parameter that governs the fluidity, permeability, and function of lipid membranes. Understanding this "isotope effect" is paramount for the accurate interpretation of experimental data and the design of relevant biomimetic systems.

Quantitative Data on DPPC Phase Transitions

The following tables summarize the thermodynamic parameters for protiated DPPC and provide an estimated range for this compound.

Table 1: Phase Transition Temperatures of Protiated DPPC and Estimated Values for this compound

| Lipid Species | Pre-transition Temperature (Tp) | Main Transition Temperature (Tm) |

| DPPC (Protiated) | ~35.3 °C | ~41.4 °C |

| This compound (Estimated) | ~31.0 °C | ~37.1 °C |

Data for protiated DPPC is derived from various differential scanning calorimetry (DSC) studies.[3][4][5] The estimated values for this compound are based on the reported depression of Tm upon acyl chain deuteration.[1][2]

Table 2: Enthalpy Changes of Phase Transitions for Protiated DPPC

| Lipid Species | Pre-transition Enthalpy (ΔHp) | Main Transition Enthalpy (ΔHm) |

| DPPC (Protiated) | ~1.0 - 1.5 kcal/mol | ~8.7 kcal/mol |

Enthalpy values can vary slightly depending on the experimental conditions and the vesicular system (e.g., multilamellar vs. unilamellar vesicles).

Experimental Protocol: Determination of Phase Transition by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the primary technique for characterizing the thermotropic phase behavior of lipid vesicles. It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes.

3.1. Materials and Reagents

-

This compound (or other lipid of interest)

-

High-purity water (e.g., Milli-Q) or desired buffer solution

-

Organic solvent for lipid dissolution (e.g., chloroform/methanol 2:1 v/v)

-

Nitrogen gas source

-

Vacuum desiccator

-

Bath sonicator or extruder with polycarbonate membranes

3.2. Liposome Preparation (Thin-Film Hydration Method)

-

Lipid Film Formation: Dissolve a known quantity of this compound in an appropriate organic solvent in a round-bottom flask.

-

Solvent Evaporation: Remove the solvent under a gentle stream of nitrogen gas while rotating the flask to create a thin, uniform lipid film on the inner surface.

-

Vacuum Drying: Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.

-

Hydration: Add the desired aqueous buffer to the dried lipid film. The hydration should be performed at a temperature well above the expected main transition temperature of the lipid (e.g., ~50 °C for this compound) to ensure the formation of lipid bilayers in the fluid phase.

-

Vesicle Formation: Agitate the suspension by vortexing to form multilamellar vesicles (MLVs). For the formation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be further processed by sonication or extrusion, respectively.

3.3. DSC Measurement

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Loading: Accurately pipette a known amount of the liposome suspension into a DSC sample pan. An equivalent volume of the buffer used for hydration should be loaded into a reference pan.

-

Sealing: Hermetically seal both the sample and reference pans.

-

Thermal Scan: Place the pans in the DSC cell. Equilibrate the system at a starting temperature below the expected pre-transition. Scan the temperature at a controlled rate (e.g., 1-2 °C/min) up to a temperature well above the main transition.

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

3.4. Data Analysis

-

Thermogram Analysis: The resulting thermogram will show endothermic peaks corresponding to the pre-transition and main phase transition.

-

Determination of Tp and Tm: The onset temperature of the respective peaks is typically taken as the transition temperature.

-

Enthalpy Calculation (ΔH): The enthalpy of the transition is determined by integrating the area under the transition peak.

Visualizations: Workflows and Underlying Principles

Experimental Workflow for DSC Analysis

The following diagram illustrates the key steps in determining the phase transition temperature of this compound liposomes using Differential Scanning Calorimetry.

Caption: Workflow for DSC analysis of this compound phase transition.

Logical Relationship of Deuteration Effect

This diagram illustrates the causal chain from acyl chain deuteration to the observed depression in the phase transition temperature.

Caption: Effect of deuteration on lipid phase transition temperature.

Conclusion

The perdeuteration of DPPC acyl chains to create this compound induces a predictable and significant depression of the main phase transition temperature. Researchers and drug development professionals must account for this altered thermotropic behavior when using this compound as a model for biological membranes. The methodologies outlined in this guide provide a robust framework for the characterization of these essential properties, ensuring the accurate and reliable application of deuterated lipids in advanced research.

References

- 1. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines – Deuterated lipids as proxies for the physical properties of native bilayers [agris.fao.org]

- 2. researchgate.net [researchgate.net]

- 3. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solubility of Deuterated Dipalmitoylphosphatidylcholine (DPPC-d75) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,2-dipalmitoyl-d75-sn-glycero-3-phosphocholine (DPPC-d75) in common organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this guide also includes solubility information for its non-deuterated counterpart, DPPC, which is expected to have very similar solubility characteristics. This document is intended to assist researchers in preparing solutions of this compound for a variety of applications, including its use as an internal standard in lipidomics, in nuclear magnetic resonance (NMR) spectroscopy, and in the formulation of lipid-based drug delivery systems.

Core Data Presentation: Solubility of DPPC and Related Compounds

While specific quantitative solubility data for this compound is not extensively published, the following table summarizes the available information for non-deuterated DPPC, which serves as a reliable proxy. Phospholipids, in general, exhibit good solubility in chlorinated hydrocarbons and alcohols, particularly in mixtures.

| Compound | Solvent | Temperature (°C) | Solubility |

| DPPC (non-deuterated) | Ethanol | Not Specified | ~ 30 mg/mL[1] |

| DPPC (non-deuterated) | Chloroform:Methanol:Water (65:25:4, v/v/v) | Not Specified | Soluble at 5 mg/mL |

| DPPC (non-deuterated) | Chloroform | Not Specified | Soluble |

| DPPC (non-deuterated) | Chloroform:Methanol (2:1, v/v) | Not Specified | Readily soluble[2][3] |

| DPPC (non-deuterated) | Toluene | Not Specified | Soluble[3] |

| DPPC (non-deuterated) | DMSO | Not Specified | Insoluble |

| DPPC-d9 (deuterated headgroup) | Chloroform | Not Specified | Slightly soluble |

| DPPC-d9 (deuterated headgroup) | Methanol | Not Specified | Slightly soluble |

Note: The solubility of long-chain, saturated acidic phospholipids in pure chloroform can sometimes be challenging. The addition of a small percentage of methanol (e.g., 2%) can significantly improve solubility[4][5].

Experimental Protocol: Determination of this compound Solubility

The following protocol outlines a detailed methodology for determining the thermodynamic solubility of this compound in an organic solvent of interest using the saturation shake-flask method followed by quantification via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Materials and Equipment:

-

This compound (solid)

-

Organic solvent of choice (HPLC grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled incubator or water bath

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Pipette a known volume of the organic solvent into each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature.

-

Agitate the samples for a sufficient period to reach equilibrium. For phospholipids, this can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration in solution does not increase with further incubation time).

-

-

Sample Filtration:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least one hour to allow the excess solid to sediment.

-

Carefully draw the supernatant into a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles. This step is critical to ensure that only the dissolved this compound is quantified.

-

-

Quantification by HPLC-UV:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

HPLC Analysis:

-

Set up the HPLC-UV system with an appropriate column and mobile phase. Phospholipids can often be detected at low UV wavelengths, such as 205-215 nm.

-

Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the filtered saturated solutions (the filtrate from step 3). It may be necessary to dilute the saturated solutions to fall within the linear range of the calibration curve.

-

-

Calculation: Determine the concentration of this compound in the saturated solution using the calibration curve and accounting for any dilutions made. This concentration represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Signaling Pathways and Experimental Workflows

This compound is primarily utilized as a heavy-isotope labeled internal standard in mass spectrometry-based lipidomics. In this context, its solubility is crucial for accurately spiking it into biological samples during the lipid extraction process. The general workflow involves dissolving a known amount of this compound in a suitable organic solvent, often a chloroform/methanol mixture, which is then added to the sample (e.g., plasma, tissue homogenate) prior to the extraction of total lipids. The deuterated standard co-extracts with the endogenous lipids and its signal is used to normalize for variations in extraction efficiency and instrument response, allowing for accurate quantification of non-deuterated DPPC and other lipid species.

The following diagram illustrates the logical workflow of using this compound as an internal standard in a lipidomics experiment.

References

Introduction to Perdeuterated DPPC (DPPC-d75)

An In-depth Technical Guide to DPPC-d75 for Model Membrane Studies

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid widely used in biophysical studies to create model cell membranes. This compound is its perdeuterated analogue, where all 75 hydrogen atoms have been isotopically substituted with deuterium.[1][2] This substitution is pivotal for specific biophysical techniques, as hydrogen (¹H) and deuterium (²H or D) interact with neutrons and magnetic fields in distinctly different ways. While the chemical properties remain nearly identical, the physical properties conferred by the heavier deuterium isotope make this compound an invaluable tool for probing the structure and dynamics of lipid bilayers without significantly altering the system's physical chemistry.[3]

The primary applications of this compound are in Neutron Scattering and Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy . In neutron scattering, the large difference in neutron scattering length density (SLD) between hydrogen and deuterium allows for "contrast matching," a technique that renders specific components of a complex system effectively invisible to neutrons, thereby highlighting the components of interest.[4][5] In ²H ssNMR, the deuterium nucleus provides a sensitive probe for determining the orientation and motional freedom (order parameters) of the lipid acyl chains within the membrane.[6][7]

Physicochemical Properties: DPPC vs. This compound

The substitution of hydrogen with deuterium results in subtle but important changes in the physical properties of the lipid. The most notable effect is a slight depression of the main phase transition temperature (Tₘ).[8][9]

| Property | DPPC (Hydrogenated) | This compound (Perdeuterated) | Technique / Reference |

| Molecular Formula | C₄₀H₈₀NO₈P | C₄₀D₇₅H₅NO₈P | - |

| Main Phase Transition (Tₘ) | ~41.5 °C | Lower than DPPC (e.g., ~39.3 °C for DPPC-d62)[9] | Differential Scanning Calorimetry (DSC)[10][11] |

| Pre-transition Temperature | ~36.4 °C | Lower than DPPC; often abolished by impurities[10] | Differential Scanning Calorimetry (DSC)[10] |

| Area per Lipid (Aₚᴸ) at 50°C | 63.0 Ų | ~63.0 Ų (assumed to be very similar)[3] | X-ray & Neutron Scattering[12] |

| Bilayer Thickness (Gel Phase) | ~4.2 - 4.5 nm | ~4.2 - 4.5 nm (assumed to be very similar) | Atomic Force Microscopy[13] |

| Neutron SLD (Acyl Tails) | -0.4 x 10⁻⁶ Å⁻² | 6.37 to 7.5 x 10⁻⁶ Å⁻² (for d62) | Neutron Scattering[4][5] |

Key Experimental Protocols

Neutron Scattering (SANS and NR)

Neutron scattering is a powerful technique for determining the structure of lipid membranes on the nanometer scale. The use of this compound is central to the method of contrast variation, which exploits the different neutron scattering lengths of hydrogen and deuterium.[3] By preparing this compound vesicles in varying mixtures of light water (H₂O) and heavy water (D₂O), researchers can selectively match the scattering length density of the solvent to that of a specific region of the lipid (e.g., the headgroups or tails), effectively making that region "invisible" and enhancing the signal from other parts of the membrane or associated molecules.[4][5]

Experimental Protocol for Small-Angle Neutron Scattering (SANS):

-

Liposome Preparation :

-

Dissolve dry this compound lipid powder in a chloroform/methanol solvent mixture.

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial.

-

Place the vial under high vacuum for several hours to remove any residual solvent.

-

Hydrate the lipid film with a specific H₂O/D₂O buffer solution pre-heated to a temperature above the Tₘ of the lipid (~50 °C). The H₂O/D₂O ratio is chosen to achieve the desired contrast.

-

Vortex the suspension to form multilamellar vesicles (MLVs).

-

To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 50 or 100 nm).

-

-

SANS Measurement :

-

Load the vesicle suspension into a quartz sample cell.

-

Place the cell in a temperature-controlled sample holder within the SANS instrument.

-

Acquire scattering data at various temperatures, particularly below, at, and above the Tₘ, to observe phase-dependent structural changes.

-

Acquire data from a blank sample (buffer only) for background subtraction.

-

-

Data Analysis :

-

Radially average the 2D scattering data to obtain a 1D intensity (I) versus scattering vector (q) curve.

-

Subtract the background scattering from the sample data.

-

Fit the resulting scattering curve using appropriate mathematical models (e.g., a core-shell model for vesicles) to extract structural parameters like bilayer thickness, area per lipid, and the location of any associated molecules.

-

Solid-State Nuclear Magnetic Resonance (ssNMR)

²H ssNMR spectroscopy is the premier technique for characterizing the orientational order and dynamics of lipid acyl chains. When a deuterated lipid like this compound is incorporated into a membrane, the deuterium nuclei act as site-specific probes. The interaction of the deuterium nuclear quadrupole moment with the local electric field gradient results in a characteristic "Pake doublet" spectrum. The separation between the two peaks of this doublet, known as the quadrupolar splitting (ΔνQ), is directly proportional to the C-D bond order parameter (Sᴄᴅ), which quantifies the motional restriction of that specific segment of the acyl chain.

Experimental Protocol for ²H ssNMR:

-

Sample Preparation :

-

Prepare a highly concentrated sample of MLVs using this compound, typically with 30-50% water by weight.

-

Co-dissolve the lipid (and any other components like cholesterol or peptides) in an organic solvent, create a film, and hydrate with the appropriate buffer.

-

Carefully transfer the hydrated lipid paste into a zirconia MAS (Magic Angle Spinning) rotor, ensuring the sample is well-packed and balanced.

-

-

NMR Data Acquisition :

-

Insert the rotor into the solid-state NMR probe.

-

Tune the probe to the deuterium frequency (~61.4 MHz on a 9.4 T magnet).

-

Set the sample temperature using the instrument's variable temperature unit. Allow the sample to equilibrate.

-

Acquire the ²H NMR spectrum using a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire). This sequence is essential for refocusing the broad deuterium signal.

-

Collect a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis :

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

The resulting spectrum is a superposition of Pake doublets from all the deuterated positions along the acyl chains.

-

Measure the quadrupolar splittings (ΔνQ) for resolved C-D positions.

-

Calculate the C-D bond order parameter for each segment using the formula: Sᴄᴅ = (4/3) * (h / e²qQ) * ΔνQ, where (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond (~170 kHz).

-

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature. For lipid vesicles, it is the gold standard for determining the temperature and enthalpy of phase transitions.[14] While DSC does not require deuterated lipids, it is a critical complementary technique used to characterize the thermotropic behavior of this compound membranes and to confirm how deuteration or the addition of other molecules (e.g., drugs, cholesterol) affects the membrane's phase behavior.[15]

Experimental Protocol for DSC:

-

Sample and Reference Preparation :

-

Prepare a suspension of this compound liposomes (MLVs or LUVs) at a known concentration (e.g., 2-10 mg/mL) in the desired buffer.[11]

-

Accurately load a specific volume of the lipid suspension into a DSC sample pan.

-

Load an identical volume of the pure buffer into a reference pan.

-

Hermetically seal both pans.

-

-

DSC Measurement :

-

Place the sample and reference pans into the DSC instrument's calorimeter cells.

-

Equilibrate the system at a starting temperature well below the expected phase transition (e.g., 20 °C).

-

Program the instrument to heat the sample at a constant, slow rate (e.g., 1 °C/minute) through the temperature range of interest (e.g., up to 60 °C).[11]

-

The instrument records the differential heat flow required to keep the sample and reference pans at the same temperature.

-

-

Data Analysis :

-

The output is a thermogram plotting heat flow versus temperature.

-

An endothermic event (heat absorption) appears as a peak, corresponding to the gel-to-liquid crystalline phase transition.

-

The temperature at the peak maximum is the main phase transition temperature (Tₘ).[10]

-

The area under the peak is integrated to calculate the enthalpy of the transition (ΔH), which relates to the cooperativity of the transition.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. A Small-Angle Neutron Scattering, Calorimetry and Densitometry Study to Detect Phase Boundaries and Nanoscale Domain Structure in a Binary Lipid Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploiting neutron scattering contrast variation in biological membrane studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Deuterium Solid State NMR Studies of Intact Bacteria Treated With Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Critical behaviour in DOPC/DPPC/cholesterol mixtures: static (2)H NMR line shapes near the critical point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Critical Behaviour in DOPC/DPPC/Cholesterol Mixtures: Static 2H NMR Line Shapes Near the Critical Point - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studying Liposomes in the Nano DSC - TA Instruments [tainstruments.com]

- 11. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipid Bilayer Structure Determined by the Simultaneous Analysis of Neutron and X-Ray Scattering Data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Exploratory Studies Using Deuterated Phospholipids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterated phospholipids in exploratory research. By strategically replacing hydrogen with its heavier, stable isotope deuterium, these modified lipids offer unique advantages for investigating membrane biophysics, elucidating metabolic pathways, and developing novel therapeutic strategies against oxidative stress-related diseases. This document details the quantitative effects of deuteration, provides in-depth experimental protocols, and visualizes key biological pathways where these powerful tools are making a significant impact.

Core Applications of Deuterated Phospholipids

Deuterated phospholipids have become indispensable tools in various fields of biological and pharmaceutical research. Their unique physical properties, stemming from the increased mass of deuterium compared to protium (hydrogen-1), allow for novel experimental approaches.

Elucidating Membrane Structure and Dynamics

The study of membrane proteins, which constitute a significant portion of drug targets, is often challenging due to their complex and dynamic nature within the lipid bilayer.[1] Deuterated phospholipids are instrumental in overcoming these challenges, particularly in structural biology techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS).[2][3]

In NMR spectroscopy , selective deuteration simplifies complex proton NMR spectra and allows for the determination of lipid order and dynamics within the bilayer.[1][3] Solid-state deuterium (²H) NMR is particularly powerful for measuring the segmental order parameters of the lipid acyl chains, providing insights into membrane fluidity and the effects of membrane-associated proteins or drugs.[4]

In SANS , the significant difference in the neutron scattering length between hydrogen and deuterium allows for "contrast matching."[5] By selectively deuterating either the lipids, the solvent, or a protein of interest, researchers can effectively make certain components of a complex system "invisible" to neutrons, thereby highlighting the structure and conformation of the component of interest.[5][6] This technique is invaluable for studying the structure of membrane proteins in a near-native environment and understanding lipid-protein interactions.[7]

Therapeutic Intervention in Oxidative Stress and Disease

A groundbreaking application of deuterated phospholipids lies in their ability to protect against lipid peroxidation, a key pathological process in a range of diseases, including neurodegenerative disorders, atherosclerosis, and Friedreich's ataxia.[8] Polyunsaturated fatty acids (PUFAs) in cell membranes are particularly susceptible to attack by reactive oxygen species (ROS), leading to a destructive chain reaction.

The mechanism of protection is based on the kinetic isotope effect (KIE) . The abstraction of a hydrogen atom from a bis-allylic position on a PUFA is the rate-limiting step in lipid peroxidation.[7] By replacing these vulnerable hydrogens with deuterium, the carbon-deuterium bond is stronger and requires more energy to break. This significantly slows down the rate of hydrogen abstraction, effectively terminating the lipid peroxidation chain reaction.[7] These "reinforced lipids" have shown therapeutic potential in preclinical and clinical studies.[8]

Probing Lipid Metabolism and Turnover

Understanding the dynamics of lipid synthesis, transport, and degradation is crucial for deciphering the metabolic basis of health and disease. Administering deuterium oxide (D₂O), or "heavy water," to living organisms leads to the incorporation of deuterium into newly synthesized lipids.[4][9] By using mass spectrometry to track the rate and extent of deuterium incorporation into different lipid species, researchers can determine their in vivo turnover rates in various organs.[4][9][10] This untargeted lipidomics approach provides a global view of lipid metabolism and has been used to study the effects of diet and disease on lipid dynamics.[4][9]

Quantitative Data on the Effects of Deuteration

The substitution of hydrogen with deuterium, while chemically subtle, induces measurable changes in the physical properties of phospholipids and their protective efficacy against oxidative stress.

Table 1: Effect of Acyl Chain Deuteration on Phospholipid Phase Transition Temperature (Tm)

| Phospholipid | Deuteration Status | Main Phase Transition Temperature (Tm) | Reference |

| Dipalmitoylphosphatidylcholine (DPPC) | Non-deuterated (h-DPPC) | 41 °C | [11] |

| Dipalmitoylphosphatidylcholine (DPPC) | Acyl chain-perdeuterated (d62-DPPC) | ~37-39 °C | [9] |

| Dimyristoylphosphatidylcholine (DMPC) | Non-deuterated (h-DMPC) | 24 °C | [11] |

| Dimyristoylphosphatidylcholine (DMPC) | Acyl chain-perdeuterated (d54-DMPC) | ~20-22 °C | [9] |

Note: Complete deuteration of saturated acyl chains typically lowers the main phase transition temperature by 2–4 °C.[9]

Table 2: Influence of Deuteration on Lipid Bilayer Thickness

| Deuteration Site | Effect on Bilayer Thickness | Rationale | Reference |

| Acyl Chains | Decrease | Increased flexibility and disorder of the deuterated acyl chains lead to a more compact packing. | [6] |

| Headgroup | Increase | Altered hydration and headgroup interactions can lead to a slight expansion of the headgroup region. | [6] |

Table 3: Deuterium NMR Order Parameters (|SCD|) for POPC Acyl Chains

| Carbon Position (sn-1 chain) | |SCD| | Carbon Position (sn-2 chain) | |SCD| | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 2 | 0.40 | | 2 | 0.41 | |[12] | | 3 | 0.42 | | 3 | 0.42 | |[12] | | 4 | 0.43 | | 4 | 0.43 | |[12] | | 5 | 0.43 | | 5 | 0.43 | |[12] | | 6 | 0.43 | | 6 | 0.43 | |[12] | | 7 | 0.42 | | 7 | 0.42 | |[12] | | 8 | 0.41 | | 8 | 0.41 | |[12] | | 9 | 0.39 | | 9 (double bond) | 0.18 | |[12] | | 10 | 0.38 | | 10 (double bond) | 0.19 | |[12] | | 11 | 0.36 | | 11 | 0.37 | |[12] | | 12 | 0.33 | | 12 | 0.35 | |[12] | | 13 | 0.29 | | 13 | 0.32 | |[12] | | 14 | 0.24 | | 14 | 0.28 | |[12] | | 15 | 0.18 | | 15 | 0.22 | |[12] | | 16 | 0.08 | | 16 | 0.17 | |[12] | | | | | 17 | 0.12 | |[12] | | | | | 18 | 0.06 | |[12] |

Note: Data are from simulations and are in good agreement with experimental values. The order parameter |SCD| reflects the degree of orientational ordering of the C-D bond with respect to the bilayer normal, with higher values indicating greater order.

Table 4: Quantitative Inhibition of Lipid Peroxidation by Deuterated PUFAs

| Model System | Deuterated PUFA | Biomarker | % Reduction | Reference |

| APOE3-Leiden.CETP mice on Western diet | D-PUFA mix | Hepatic F₂-isoprostanes | ~80% | [13] |

| APOE3-Leiden.CETP mice on Western diet | D-PUFA mix | Plasma F₂-isoprostanes | ~80% | [13] |

| APOE3-Leiden.CETP mice on Western diet | D-PUFA mix | Hepatic Prostaglandin F₂α | ~40% | [13] |

| APOE3-Leiden.CETP mice on Western diet | D-PUFA mix | Plasma Prostaglandin F₂α | ~40% | [13] |

Table 5: Relative Lipid Turnover Rates in Mice after D₂O Administration

| Organ/Fluid | Relative Deuterium Uptake (Turnover Rate) | Reference |

| Liver | Very High | [9][10][13] |

| Plasma | Very High | [9][10][13] |

| Lung | High | [9][10][13] |

| Spleen | Moderate | [9][10][13] |

| Kidney | Moderate | [9][10][13] |

| Adipose Tissue | Low | [13] |

| Heart | Low | [9][10][13] |

| Brain | Very Low | [9][10][13] |

Key Experimental Methodologies

Preparation of Liposomes with Deuterated Phospholipids

This protocol describes the thin-film hydration method followed by extrusion, a common technique for producing unilamellar vesicles of a defined size.[14][15][16][17]

Materials:

-

Deuterated phospholipid(s) of choice (e.g., d31-POPC)

-

Other lipids as required for the model membrane (e.g., cholesterol)

-

Chloroform or a chloroform/methanol mixture (spectroscopic grade)

-

Hydration buffer (e.g., PBS, Tris buffer), degassed

-

Round-bottom flask

-

Rotary evaporator

-

Vacuum pump or desiccator

-

Water bath

-

Lipid extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

-

Glass syringes for extruder

Protocol:

-

Lipid Dissolution: Weigh the desired amount of deuterated and non-deuterated lipids and dissolve them in chloroform or a chloroform/methanol mixture in the round-bottom flask. Ensure a homogenous, clear solution is formed.[16]

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. The temperature of the water bath should be kept above the phase transition temperature of the lipid with the highest Tm. This will create a thin, uniform lipid film on the inner surface of theflask.[15][16]

-

Drying: Further dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[16]

-

Hydration: Add the degassed hydration buffer to the flask. The temperature of the buffer should also be above the Tm of the lipids. Agitate the flask by vortexing or gentle swirling to hydrate the lipid film. This process results in the formation of multilamellar vesicles (MLVs).[15]

-

Extrusion (Sizing): To produce unilamellar vesicles (LUVs) of a uniform size, the MLV suspension is extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[14]

-

Assemble the extruder with the desired membrane according to the manufacturer's instructions.

-

Heat the extruder block to a temperature above the lipid Tm.

-

Load the MLV suspension into one of the glass syringes.

-

Pass the lipid suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This will yield a translucent suspension of LUVs.

-

-

Storage: Store the prepared liposomes at 4°C under an inert atmosphere (e.g., argon) to prevent oxidation. Use within a few days for best results.

Solid-State Deuterium (²H) NMR of Lipid Bilayers

This protocol provides a general workflow for acquiring solid-state ²H NMR spectra of a deuterated lipid in a membrane environment to determine acyl chain order parameters.[1][18][19]

Materials:

-

Liposome sample containing specifically deuterated phospholipids (prepared as in 3.1)

-

Solid-state NMR spectrometer with a high-power amplifier and a suitable probe

-

NMR rotors (e.g., 4 mm zirconia)

Protocol:

-

Sample Preparation:

-

Prepare a concentrated sample of liposomes (typically >50 mg/mL lipid).

-

Pellet the liposomes by ultracentrifugation.

-

Carefully transfer the hydrated lipid pellet into an NMR rotor. Ensure the rotor is well-balanced.

-

-

Spectrometer Setup:

-

Insert the rotor into the NMR probe and place the probe in the magnet.

-

Tune and match the probe to the deuterium frequency (e.g., ~76 MHz on an 11.7 T magnet).

-

-

Data Acquisition:

-

Set the sample temperature, allowing for equilibration.

-

Use a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) . This is crucial for acquiring the full, undistorted powder pattern spectrum, as it refocuses the dephasing caused by the large quadrupolar interaction.[1]

-

Key Parameters:

-

90° Pulse Length: Calibrate the 90° pulse length for deuterium on the sample.

-

Interpulse Delay (τ): Typically set to 20-50 µs.

-

Dwell Time: Set to acquire the full spectral width.

-

Recycle Delay: Should be at least 5 times the T₁ relaxation time of the deuterons.

-

Number of Scans: Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

The resulting "Pake doublet" spectrum shows two peaks, the separation of which is the quadrupolar splitting (ΔνQ).

-

-

Data Analysis (Calculating Order Parameters):

-

The quadrupolar splitting (ΔνQ) is directly proportional to the segmental order parameter, |SCD|.

-

The order parameter for a specific C-D bond is calculated using the equation: |SCD| = (4/3) * (ΔνQ / (e²qQ/h)) where (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond (~170 kHz).

-

By using lipids deuterated at different positions along the acyl chain, a complete order parameter profile of the membrane can be constructed.

-

Mass Spectrometry-Based Lipidomics for Lipid Turnover Analysis

This protocol outlines the workflow for an in vivo D₂O labeling experiment in mice to determine lipid turnover rates.[9][10][13][20]

Materials:

-

Mice

-

Deuterium oxide (D₂O, 99.8%)

-

Sterile saline

-

Tissue homogenization equipment (e.g., bead beater)

-

Lipid extraction solvents: Methanol, Chloroform, Methyl-tert-butyl ether (MTBE), Water

-

Deuterated lipid internal standards

-

Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-Exactive Orbitrap)

Protocol:

-

In Vivo Labeling:

-

Administer D₂O to the mice, typically in their drinking water, to achieve a desired body water enrichment (e.g., 5-10%).

-

Maintain the labeling for a set period (e.g., several days to weeks) depending on the expected turnover rates of the lipids of interest.

-

-

Tissue Collection and Quenching:

-

At the end of the labeling period, sacrifice the animals and harvest the tissues of interest (e.g., liver, brain, heart).

-

Immediately flash-freeze the tissues in liquid nitrogen to quench all metabolic activity.

-

-

Lipid Extraction (MTBE Method):

-

Homogenize the frozen tissue (~20-30 mg) in ice-cold methanol.

-

Add a known amount of a deuterated lipid internal standard mixture. This is crucial for accurate quantification.

-

Add MTBE and vortex thoroughly.

-

Induce phase separation by adding water. Vortex and then centrifuge to separate the layers.

-

The upper organic phase contains the lipids.[21]

-

-

Sample Preparation for MS:

-

Transfer the upper lipid-containing phase to a new tube.

-

Dry the lipid extract under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

-

-

LC-MS Analysis:

-

Inject the sample onto an LC system coupled to a high-resolution mass spectrometer.

-

Use a suitable chromatography method (e.g., reverse-phase C18 column) to separate the different lipid classes and species.

-

Acquire data in both positive and negative ion modes to cover a wide range of lipid classes.

-

-

Data Analysis:

-

Identify the different lipid species based on their accurate mass and fragmentation patterns (MS/MS).

-

For each identified lipid, extract the isotopic distribution profile. The incorporation of deuterium will result in a shift in this profile towards higher masses.

-

Calculate the rate of deuterium incorporation over time for each lipid species. This rate is a direct measure of the lipid's turnover (synthesis and degradation).

-

Signaling Pathways and Mechanistic Insights

Deuterated phospholipids, particularly deuterated PUFAs (D-PUFAs), are powerful tools for dissecting signaling pathways where lipid peroxidation is a key event.

Ferroptosis Signaling Pathway

Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation.[2][7] D-PUFAs can inhibit this pathway by slowing the propagation of lipid peroxidation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. researchgate.net [researchgate.net]

- 6. Neutron scattering studies on dynamics of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of lipid chain order and dynamics in asymmetric membranes by solid-state NMR spectroscopy - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00192C [pubs.rsc.org]

- 8. Exploiting neutron scattering contrast variation in biological membrane studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. avantiresearch.com [avantiresearch.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Solid-State NMR of Membrane Proteins in Lipid Bilayers: to spin or not to spin? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NMR Spectroscopy of Lipid Bilayers | Springer Nature Experiments [experiments.springernature.com]

- 17. www2.hawaii.edu [www2.hawaii.edu]

- 18. researchgate.net [researchgate.net]

- 19. caister.com [caister.com]

- 20. A calorimetry and deuterium NMR study of mixed model membranes of 1-palmitoyl-2-oleylphosphatidylcholine and saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DPPC-d75 Liposome Preparation for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and characterization of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d75 (DPPC-d75) liposomes for drug delivery applications. The protocols detailed below cover the essential steps from liposome formulation to in vitro evaluation.

Introduction

This compound, a deuterated version of the saturated phospholipid DPPC, is a valuable tool in drug delivery research. The substitution of hydrogen with deuterium in the acyl chains allows for specific tracking and analysis using techniques like neutron scattering and mass spectrometry, providing deeper insights into liposome behavior in biological systems. These application notes will focus on the widely used thin-film hydration followed by extrusion method for preparing unilamellar this compound liposomes.[1][2][3]

Materials and Equipment

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d75 (this compound)

-

Cholesterol (optional, for modulating membrane fluidity)

-

Drug to be encapsulated (e.g., Doxorubicin)

-

Chloroform and/or Methanol (analytical grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ammonium sulfate solution (for active drug loading)

-

Dialysis membrane (e.g., 12-14 kDa MWCO)

-

Cell culture reagents (for cellular uptake studies)

Equipment:

-

Rotary evaporator

-

Water bath or heating block

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Dynamic Light Scattering (DLS) instrument

-

Zeta potential analyzer

-

Differential Scanning Calorimeter (DSC)

-

Cryo-Transmission Electron Microscope (Cryo-TEM)

-

Spectrophotometer or Fluorometer

-

Flow cytometer

Experimental Protocols

This compound Liposome Preparation (Thin-Film Hydration and Extrusion)

This protocol describes the preparation of small unilamellar vesicles (SUVs) with a homogenous size distribution.[1][4]

Protocol:

-

Lipid Film Formation:

-

Dissolve this compound and other lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature (Tm) of this compound (approximately 35-40°C). A thin, uniform lipid film should form on the flask's inner surface.[2][3]

-

Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous solution (e.g., PBS pH 7.4 for passive loading or an ammonium sulfate solution for active loading) pre-heated to a temperature above the Tm of this compound.

-

Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).[3]

-

-

Extrusion:

-

To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion.[4][5]

-

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Equilibrate the extruder to a temperature above the Tm of this compound.[2]

-

Pass the MLV suspension through the extruder multiple times (typically 10-20 passes) to form small unilamellar vesicles (SUVs).[5]

-

Workflow for Liposome Preparation:

Caption: Workflow for this compound liposome preparation.

Drug Loading

For hydrophilic drugs, the drug is dissolved in the aqueous solution used for hydration. The encapsulation efficiency, however, is often low with this method.[3]

This method achieves high encapsulation efficiency for weakly amphipathic drugs like doxorubicin.[6][7]

Protocol:

-

Prepare this compound liposomes by hydrating the lipid film with a 300 mM ammonium sulfate solution.

-

Remove the external ammonium sulfate by dialysis or size exclusion chromatography against a sucrose/HEPES buffer.

-

Add the doxorubicin solution to the liposome suspension.

-

Incubate the mixture at a temperature above the Tm of this compound (e.g., 60°C) for a specified time (e.g., 15-60 minutes). This allows the uncharged doxorubicin to cross the lipid bilayer and become protonated and trapped in the acidic core of the liposome.

-

Remove unencapsulated doxorubicin by dialysis or size exclusion chromatography.

Characterization of this compound Liposomes

Accurate characterization is crucial to ensure the quality and reproducibility of the liposomal formulation.[8][9]

Protocol:

-

Dilute the liposome suspension in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS measurement.[10]

-

Equilibrate the sample to the desired temperature (e.g., 25°C).

-

Perform the DLS measurement to obtain the average particle size (Z-average) and the PDI. A PDI value below 0.2 indicates a homogenous population of liposomes.[11]

Protocol:

-

Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to avoid charge screening effects.[3]

-

Measure the electrophoretic mobility of the liposomes using a zeta potential analyzer. The zeta potential provides an indication of the surface charge and colloidal stability of the liposomes.[12]

Protocol:

-

Accurately weigh a small amount of the liposome suspension into a DSC pan.

-

Use the hydration buffer as a reference.

-

Scan the sample over a temperature range that encompasses the expected Tm of this compound (e.g., 20°C to 60°C) at a controlled heating rate (e.g., 1-5°C/min).[8][13] The peak of the endothermic transition corresponds to the Tm. The Tm for DPPC is around 41°C.[14][15] Deuteration can slightly alter this temperature.

Protocol:

-

Apply a small drop of the liposome suspension to a TEM grid.

-

Blot the excess liquid to form a thin film.

-

Rapidly plunge-freeze the grid in liquid ethane to vitrify the sample.[1]

-

Image the vitrified sample under cryogenic conditions using a TEM. Cryo-TEM allows for the visualization of the liposomes in their native, hydrated state, providing information on their size, shape, and lamellarity.[1][5]

Quantitative Data Summary:

| Parameter | Typical Value for DPPC Liposomes | Reference |

| Size (Z-average) | 80 - 150 nm | [11][16] |

| Polydispersity Index (PDI) | < 0.2 | [11] |

| Zeta Potential | -5 to -30 mV (in PBS) | [17][18] |

| Phase Transition Temp. (Tm) | ~41 °C | [14][15] |

| Encapsulation Efficiency (Doxorubicin) | > 90% (active loading) | [7][16] |

Note: These are typical values and can vary depending on the specific formulation and preparation method.

In Vitro Drug Release

The dialysis method is a common technique to assess the in vitro release of a drug from liposomes.[19][20]

Protocol:

-

Place a known concentration of the drug-loaded liposome suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

-

Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4) at a controlled temperature (e.g., 37°C) with gentle stirring.

-

At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

-

Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., spectrophotometry or fluorometry).

-

Calculate the cumulative percentage of drug released over time. DPPC liposomes generally exhibit slow drug release at physiological temperatures.[8][21]

Cellular Uptake

Flow cytometry is a powerful tool to quantify the uptake of fluorescently labeled liposomes by cells.[4][22]

Protocol:

-

Label the this compound liposomes with a fluorescent dye (e.g., by incorporating a fluorescently labeled lipid).

-

Seed cells in a multi-well plate and allow them to adhere.

-

Incubate the cells with the fluorescently labeled liposomes for various time points.

-

Wash the cells thoroughly to remove non-internalized liposomes.

-

Detach the cells and resuspend them in PBS.

-

Analyze the cell suspension by flow cytometry to determine the percentage of fluorescently positive cells and the mean fluorescence intensity, which correlate to the extent of liposome uptake.[23][24]

Visualizations

Thermosensitive Drug Release Mechanism:

Caption: Mechanism of temperature-sensitive drug release.

Cellular Uptake via Endocytosis:

Caption: General pathway of liposome cellular uptake.

References

- 1. researchgate.net [researchgate.net]

- 2. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. liposomes.ca [liposomes.ca]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. In Vitro and Preclinical Antitumor Evaluation of Doxorubicin Liposomes Coated with a Cholesterol-Based Trimeric β-D-Glucopyranosyltriazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of the Encapsulation Efficiency and Size of Liposome on the Oral Bioavailability of Griseofulvin-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Formation of supported lipid bilayers on silica: relation to lipid phase transition temperature and liposome size - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 19. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparison of in vitro dialysis release methods of loperamide-encapsulated liposomal gel for topical drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Selective endocytic uptake of targeted liposomes occurs within a narrow range of liposome diameter - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Application Notes and Protocols for DPPC-d75 in Supported Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals